4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid
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Overview
Description
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a phthalazinone moiety attached to a benzoic acid group, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine. The reaction is carried out in anhydrous tetrahydrofuran at room temperature, followed by heating to 70°C. The product is then isolated by filtration and purified by washing with water and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phthalazinone moiety to its dihydro form.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrophthalazinone derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of poly (ADP-ribose) polymerase inhibitors, which have potential anticancer properties.
Materials Science: The compound can be used in the design of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as poly (ADP-ribose) polymerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA repair processes, leading to cell death in cancer cells. The pathways involved include the inhibition of poly (ADP-ribose) polymerase activity and the subsequent accumulation of DNA damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
Uniqueness
4-(4-Oxo-3,4-dihydrophthalazin-1-yl)benzoic acid is unique due to its specific structure, which combines a phthalazinone moiety with a benzoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-oxo-3H-phthalazin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-5-7-10(8-6-9)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMAGXCWKPUWCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152567-94-7 |
Source
|
Record name | 4-(4-CARBOXYPHENYL)PHTHALAZIN-1(2H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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